![molecular formula C11H7NO4S B3167401 3-Nitro-4-(thiophen-3-yl)benzoic acid CAS No. 919087-98-2](/img/structure/B3167401.png)
3-Nitro-4-(thiophen-3-yl)benzoic acid
Overview
Description
Scientific Research Applications
Luminescence Sensitization in Eu(III) and Tb(III) Complexes
Thiophenyl-derivatized nitrobenzoic acid ligands, including variants similar to 3-Nitro-4-(thiophen-3-yl)benzoic acid, have been studied for their ability to sensitize the luminescence of Eu(III) and Tb(III) in complexes. These compounds have shown promise in enhancing the luminescence properties of these lanthanide ions, with application potential in materials science and luminescent devices (Viswanathan & Bettencourt-Dias, 2006).
Structural Analysis and Intermolecular Forces
Studies have also explored the structural characteristics and intermolecular forces in thiophene derivatives, including those similar to 3-Nitro-4-(thiophen-3-yl)benzoic acid. These investigations provide insights into how functional groups and intermolecular forces influence the packing and properties of such compounds, relevant to material science and crystallography (Bettencourt‐Dias, Viswanathan, & Ruddy, 2005).
Nitration Studies
Nitration of benzo[b]thiophen derivatives, closely related to the structure of 3-Nitro-4-(thiophen-3-yl)benzoic acid, has been extensively studied. These works contribute to the understanding of chemical reactivity and substitution patterns in similar compounds, which is crucial for developing new synthetic routes and materials (Brown et al., 1969).
Synthesis and Reactivity Studies
Research on the synthesis and reactivity of similar thiophene derivatives provides valuable information for chemical synthesis and the development of new compounds with potential applications in various fields, including pharmaceuticals and materials science (Baichurin et al., 2019).
Safety and Hazards
properties
IUPAC Name |
3-nitro-4-thiophen-3-ylbenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4S/c13-11(14)7-1-2-9(8-3-4-17-6-8)10(5-7)12(15)16/h1-6H,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRSQZYBAVKXLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])C2=CSC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50844517 | |
Record name | 3-Nitro-4-(thiophen-3-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50844517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-4-(thiophen-3-yl)benzoic acid | |
CAS RN |
919087-98-2 | |
Record name | 3-Nitro-4-(thiophen-3-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50844517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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